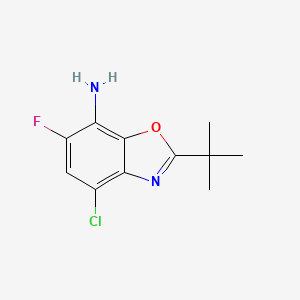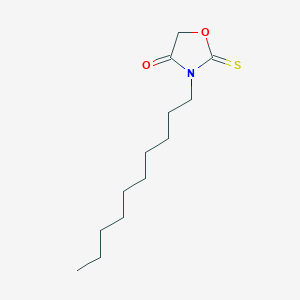
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine is a complex organic compound that features a xanthene core substituted with tert-butyl and dimethyl groups, along with a di-p-tolylphosphine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine typically involves multiple steps One common approach starts with the preparation of the xanthene core, which is then functionalized with tert-butyl and dimethyl groupsSpecific reagents and conditions may vary, but common reagents include tert-butyl chloride, dimethyl sulfate, and di-p-tolylphosphine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and efficiency. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
化学反应分析
Types of Reactions
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine moiety to phosphine hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and facilitate various catalytic processes.
Biology: The compound’s fluorescent properties make it useful for labeling and tracking biomolecules in live-cell imaging studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a diagnostic tool due to its ability to interact with biological molecules.
作用机制
The mechanism by which (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine exerts its effects is primarily through its ability to form stable complexes with metal ions. This interaction can influence various molecular pathways, including catalytic cycles in chemical reactions and signaling pathways in biological systems. The compound’s fluorescent properties are due to the conjugation of the xanthene ring system, which allows it to absorb and emit light at specific wavelengths .
相似化合物的比较
Similar Compounds
2,7-Di-tert-butyl-9,9-dimethylxanthene: A similar compound without the phosphine moiety, used in the synthesis of various ligands.
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: Another related compound used in the preparation of diphosphine ligands.
Uniqueness
What sets (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine apart from similar compounds is its combination of the xanthene core with the di-p-tolylphosphine moiety. This unique structure imparts both fluorescent properties and the ability to act as a ligand in coordination chemistry, making it a versatile tool in various research applications.
属性
分子式 |
C37H43OP |
|---|---|
分子量 |
534.7 g/mol |
IUPAC 名称 |
(2,7-ditert-butyl-9,9-dimethylxanthen-4-yl)-bis(4-methylphenyl)phosphane |
InChI |
InChI=1S/C37H43OP/c1-24-11-16-28(17-12-24)39(29-18-13-25(2)14-19-29)33-23-27(36(6,7)8)22-31-34(33)38-32-20-15-26(35(3,4)5)21-30(32)37(31,9)10/h11-23H,1-10H3 |
InChI 键 |
SNZTVUCDSZKUNW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC(=CC4=C3OC5=C(C4(C)C)C=C(C=C5)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12884918.png)
![(1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid](/img/structure/B12884924.png)
![N,N-dimethylbenzo[c]isoxazol-5-amine](/img/structure/B12884931.png)
![1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12884940.png)
![7-Bromo-5-(1H-pyrrol-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12884941.png)






![[3-(Furan-2-yl)-2-methylphenyl]methanol](/img/structure/B12884979.png)
![D-Proline, 1-[(phenylamino)carbonyl]-](/img/structure/B12884986.png)
![Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-](/img/structure/B12884991.png)
